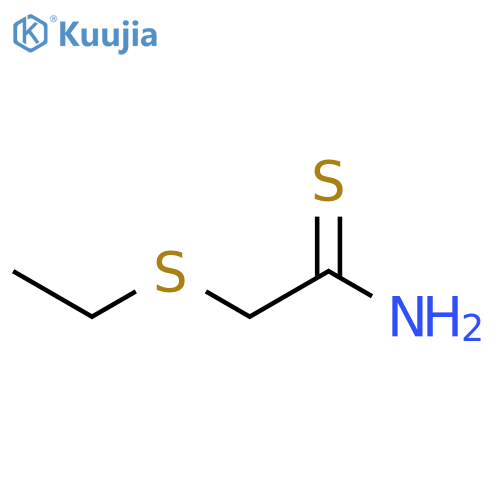

Cas no 1495658-48-4 (2-(ethylsulfanyl)ethanethioamide)

1495658-48-4 structure

商品名:2-(ethylsulfanyl)ethanethioamide

2-(ethylsulfanyl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-(ethylsulfanyl)ethanethioamide

- Ethanethioamide, 2-(ethylthio)-

- 2-(Ethylthio)ethanethioamide

- 1495658-48-4

- CS-0355853

- AKOS014464111

- EN300-1849412

-

- インチ: 1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6)

- InChIKey: HHIWSYCPKTVLIU-UHFFFAOYSA-N

- ほほえんだ: C(N)(=S)CSCC

計算された属性

- せいみつぶんしりょう: 135.01764164g/mol

- どういたいしつりょう: 135.01764164g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 62.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

- 密度みつど: 1.154±0.06 g/cm3(Predicted)

- ふってん: 223.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 12.74±0.29(Predicted)

2-(ethylsulfanyl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849412-2.5g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 2.5g |

$2240.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-1.0g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-10.0g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-0.5g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 0.5g |

$1097.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-0.05g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 0.05g |

$959.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-0.1g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 0.1g |

$1005.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-1g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849412-0.25g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 0.25g |

$1051.0 | 2023-06-02 | ||

| Enamine | EN300-1849412-5.0g |

2-(ethylsulfanyl)ethanethioamide |

1495658-48-4 | 5g |

$3313.0 | 2023-06-02 |

2-(ethylsulfanyl)ethanethioamide 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1495658-48-4 (2-(ethylsulfanyl)ethanethioamide) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量